molecular formula C28H26N2O5S B15100848 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B15100848
M. Wt: 502.6 g/mol
InChI Key: MZWBTXCFOAYNIM-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and furan derivatives, followed by their coupling with the pyrrolidine-2,3-dione core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, furan derivatives, and pyrrolidine-2,3-dione derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H26N2O5S/c1-4-13-34-19-8-6-7-18(15-19)24-23(25(31)21-12-9-16(3)35-21)26(32)27(33)30(24)28-29-20-11-10-17(5-2)14-22(20)36-28/h6-12,14-15,24,32H,4-5,13H2,1-3H3

InChI Key

MZWBTXCFOAYNIM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)CC)O)C(=O)C5=CC=C(O5)C

Origin of Product

United States

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